molecular formula C10H14N2O2 B149284 N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide CAS No. 139181-31-0

N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide

Cat. No. B149284
M. Wt: 194.23 g/mol
InChI Key: PJQUCXNOHVNHIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide, also known as N-(2-hydroxyethyl)-p-aminophenylacetamide, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a derivative of acetaminophen, which is a widely used over-the-counter pain reliever. The synthesis method of this compound, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research will be discussed in

Mechanism Of Action

The mechanism of action of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. This inhibition results in a reduction in inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide has anti-inflammatory and analgesic effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide in lab experiments is its low toxicity. It has been shown to have a low risk of adverse effects, which makes it a safe compound to work with. Additionally, this compound is relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide. One area of interest is its potential use as a neuroprotective agent. Further studies are needed to determine the efficacy of this compound in the treatment of neurodegenerative diseases. Additionally, research is needed to explore the potential use of this compound in the treatment of other inflammatory and pain-related disorders. Finally, studies are needed to optimize the synthesis method of this compound to improve its solubility and increase its availability for research purposes.
Conclusion:
In conclusion, N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide is a promising compound that has been studied for its potential therapeutic applications. Its anti-inflammatory and analgesic properties, as well as its potential neuroprotective effects, make it a promising candidate for the treatment of various disorders. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide involves the reaction of p-aminophenylacetic acid with ethylene oxide in the presence of sodium hydroxide. This reaction results in the formation of N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-hydroxyethyl)-p-aminophenylacetamide, which is then treated with hydrochloric acid to obtain the final product.

Scientific Research Applications

N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory and analgesic properties, which makes it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-5-6-12-10(14)7-8-1-3-9(13)4-2-8/h1-4,13H,5-7,11H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQUCXNOHVNHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-2-(4-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.